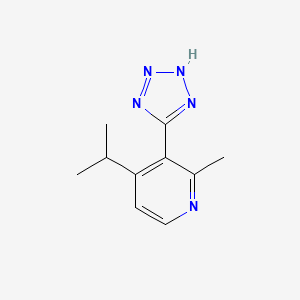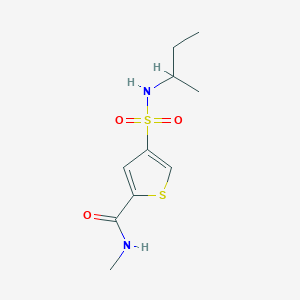
1-BENZOYL-3-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction proceeds smoothly at room temperature, yielding the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
Benzoyl isothiocyanate: Another precursor used in the synthesis.
Thiourea: A structurally related compound with similar reactivity.
Uniqueness
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the combination of the benzoyl and tetramethylpiperidinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its simpler counterparts.
Properties
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-16(2)10-13(11-17(3,4)20-16)18-15(22)19-14(21)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSQAUIAAYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![N-{(E)-[2-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
![1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B5557292.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
